molecular formula C15H15NO4 B13009286 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid

5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid

Cat. No.: B13009286
M. Wt: 273.28 g/mol
InChI Key: PTBKOIGUUZQZIA-UHFFFAOYSA-N
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Description

5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 5-position and a (2-methoxyphenoxy)methyl substituent at the 2-position. This structure combines aromatic, ether, and amino functionalities, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

5-amino-2-[(2-methoxyphenoxy)methyl]benzoic acid

InChI

InChI=1S/C15H15NO4/c1-19-13-4-2-3-5-14(13)20-9-10-6-7-11(16)8-12(10)15(17)18/h2-8H,9,16H2,1H3,(H,17,18)

InChI Key

PTBKOIGUUZQZIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyphenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include sodium hydride, hydrogen gas, and various catalysts. .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structure allows it to function effectively in developing anti-inflammatory and analgesic medications. Research indicates that compounds similar to 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can inhibit key pathways involved in inflammation and pain perception.

Key Findings:

  • Anti-inflammatory Properties: Studies have shown that derivatives of this compound can inhibit the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses .
  • Analgesic Applications: The compound's ability to modulate pain-related pathways makes it a candidate for further exploration in pain management therapies.

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme inhibition and protein interactions. Its amino group can participate in various biochemical reactions, making it valuable for understanding complex biological processes.

Applications:

  • Enzyme Inhibition Studies: The compound has been used to investigate the inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
  • Protein Interaction Analysis: Its unique structure allows for the study of interactions between proteins and other biomolecules, aiding in the understanding of cellular mechanisms.

The properties of this compound make it suitable for developing advanced materials. Its thermal stability and chemical resistance are particularly beneficial in creating polymers and other materials used in various applications.

Potential Applications:

  • Polymer Development: Its incorporation into polymer matrices can enhance the material's performance characteristics.

Agricultural Chemistry

In agricultural chemistry, this compound can be formulated into agrochemicals, contributing to more effective herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural solutions.

Research Insights:

  • The compound's efficacy in targeting specific biological pathways can lead to the development of herbicides that minimize environmental impact while maximizing crop protection .

Case Studies

  • Anti-inflammatory Drug Development: A study demonstrated that derivatives of this compound effectively reduced inflammation markers in animal models, suggesting its potential as a therapeutic agent.
  • Biochemical Pathway Analysis: Research utilizing this compound revealed insights into the NF-κB pathway's role in cancer progression, highlighting its importance in cancer research .
  • Material Enhancement Studies: Experiments showed that polymers incorporating this compound exhibited improved thermal stability compared to traditional materials, indicating its utility in material science applications.

Mechanism of Action

The mechanism of action of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Amino and Methoxy Substituents

  • 2-Methoxy-5-sulfamoylbenzoic Acid (): Structural Features: Replaces the (2-methoxyphenoxy)methyl group with a sulfamoyl (-SO₂NH₂) group. Synthesis: Amination via ammonium hydroxide yields higher purity compared to ammonia gas in methanol/tetrahydrofuran.
  • 4-Amino-2-fluoro-5-methoxybenzoic Acid (): Structural Features: Fluorine at the 2-position and amino at the 4-position. Key Differences: Fluorine’s electronegativity increases metabolic stability and alters electronic distribution. The shifted amino group (4 vs. 5) may affect dipole moments and receptor binding.

Benzoxazole Derivatives

  • 5-Amino-2-(p-substituted phenyl)-benzoxazoles (): Structural Features: Benzoxazole ring formed by cyclizing 2,4-diaminophenol with substituted benzoic acids. Applications: Demonstrated antimicrobial activity against Gram-positive bacteria and Candida albicans ().

Sulfonamide-Linked Analogues

  • 5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid (): Structural Features: Sulfonamido (-SO₂NH-) linkage instead of the ether group. Key Differences: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological targets compared to the target compound.
  • 2-(((5-Amino-2-tolyl)sulphonyl)amino)benzoic Acid (): Structural Features: Sulfonamido group with a methyl-substituted aromatic ring. Key Differences: Increased steric hindrance from the methyl group may reduce membrane permeability relative to the target compound’s methoxyphenoxy group.

Derivatives with Bulky or Protected Substituents

  • 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic Acid (): Structural Features: BOC-protected amino group. Synthetic Utility: The BOC group is cleavable under acidic conditions, enabling selective deprotection in multi-step syntheses.
  • 5-Amino-2-[[(tetrahydro-2-furanyl)methyl]amino]benzoic Acid (): Structural Features: Tetrahydrofuranmethyl amino substituent. Key Differences: The cyclic ether moiety enhances solubility in organic solvents but may reduce aqueous compatibility compared to the target compound’s methoxyphenoxy group.

Comparative Analysis Table

Compound Name Structural Features Synthesis Highlights Key Properties/Applications Evidence ID
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid 5-amino, 2-(2-methoxyphenoxy)methyl Not detailed in evidence Potential ligand/drug intermediate N/A
2-Methoxy-5-sulfamoylbenzoic acid 5-sulfamoyl, 2-methoxy Ammonium hydroxide amination High-purity synthesis route
4-Amino-2-fluoro-5-methoxybenzoic acid 4-amino, 2-fluoro, 5-methoxy Not detailed Enhanced metabolic stability
5-Amino-2-(p-substituted phenyl)-benzoxazoles Benzoxazole core with p-substituents Cyclization in polyphosphoric acid Antimicrobial agents
5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid 5-methyl, sulfonamido linkage Not detailed Enzyme inhibition potential

Biological Activity

5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an amino group and a methoxyphenoxy moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

C16H17NO4\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{4}

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of similar structures demonstrated potent activity against various cancer cell lines.

Case Study Findings:

  • Antiproliferative Effects : In vitro studies have shown that certain derivatives can inhibit cell growth in cancer lines such as A549 (lung), HeLa (cervical), and HT29 (colon). For example, a related compound exhibited an IC50 value of 2.01 µM against HT29 cells, indicating strong antiproliferative activity .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key targets involved in tumor progression, such as VEGFR-2, which is crucial for angiogenesis in tumors .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that structurally similar compounds possess antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli ATCC 25922625 µg/mL
Compound BS. aureus500 µg/mL

These values illustrate the potential for developing new antimicrobial agents based on the structure of this compound .

Anti-inflammatory Potential

The compound's structural features may also confer anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the methoxy group or the introduction of additional functional groups have been shown to improve potency against specific targets.

  • Pharmacokinetics : Compounds derived from this structure have demonstrated favorable pharmacokinetic profiles, suggesting good absorption and distribution characteristics in vivo .
  • Toxicity Studies : Preliminary toxicity assessments indicate that some derivatives exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells, which is a critical factor in drug development .

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid, and how can reaction conditions be optimized?

Answer:
A key synthetic strategy involves the formation of cyclic intermediates, as demonstrated in the synthesis of structurally related compounds. For instance, the patent describing moguisteine synthesis employs a cyclic dioxolane intermediate (2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane) to achieve regioselective coupling . Adapting this approach, the target compound could be synthesized via:

Coupling Reactions : Reacting 2-methoxyphenol with a bromomethyl benzoic acid derivative under basic conditions.

Amino Group Introduction : Selective reduction of a nitro precursor or direct amination using ammonia/urea under controlled pH.
Optimization Tips :

  • Temperature control (45–60°C) to minimize side reactions.
  • Use of polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Catalytic agents like K₂CO₃ for efficient deprotonation .

Basic: How can the crystal structure of this compound be determined using X-ray crystallography?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXS/SHELXL) is widely used for structure solution and refinement :

Crystallization : Grow high-quality crystals via vapor diffusion (e.g., ethanol/water mixtures).

Data Collection : Use a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ direct methods (SHELXS) for phase determination.

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically positioned geometrically.
Key Metrics : R-factor < 5%, residual electron density < 0.5 eÅ⁻³.

Advanced: How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides insights into:

Electron Distribution : Calculate Mulliken charges to identify reactive sites (e.g., amino vs. methoxy groups).

Thermochemistry : Predict enthalpy of formation and stability using atomization energy benchmarks (average error ±2.4 kcal/mol) .

Spectroscopic Validation : Simulate IR and NMR spectra (e.g., gauge-including atomic orbitals for ¹³C shifts) to cross-validate experimental data.
Software : Gaussian or ORCA with 6-31G(d,p) basis sets.

Advanced: How can researchers resolve contradictions in NMR spectroscopic data for structural elucidation?

Answer:
Conflicting NMR data often arise from tautomerism or solvent effects. Methodological solutions include:

Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C.

Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.

2D Techniques : Use HSQC/HMBC to confirm connectivity (e.g., methoxy group coupling to aromatic protons) .

Isotopic Labeling : Introduce ¹⁵N at the amino group to simplify splitting patterns.

Basic: What are the key spectroscopic techniques for characterizing this compound, and what are the critical spectral markers?

Answer:

  • ¹H/¹³C NMR :
    • Methoxy singlet at δ 3.8–4.0 ppm (¹H) and 55–60 ppm (¹³C).
    • Aromatic protons split into distinct multiplets (δ 6.5–7.5 ppm).
  • IR Spectroscopy :
    • Broad O-H/N-H stretch (3200–3500 cm⁻¹).
    • Carboxylic acid C=O at ~1700 cm⁻¹.
  • Mass Spectrometry (HRMS) :
    • Molecular ion [M+H]⁺ matched to C₁₅H₁₅NO₅ (calc. 289.0954).

Advanced: What are the challenges in synthesizing derivatives with modified methoxy or amino groups?

Answer:

  • Regioselectivity : Methoxy groups at ortho positions hinder electrophilic substitution. Use directing groups (e.g., boronic acids) for Suzuki-Miyaura coupling .
  • Amino Group Reactivity : Protect the amino group with tert-butoxycarbonyl (Boc) during functionalization.
  • Solubility Issues : Modify counterions (e.g., sodium salts) or use co-solvents (DMSO/THF) for polar intermediates .

Basic: What are the storage and handling recommendations to ensure compound stability?

Answer:

  • Storage : Protect from light in amber vials at −20°C. Desiccate to prevent hydrolysis of the carboxylic acid group.
  • Handling : Use inert atmospheres (N₂/Ar) for hygroscopic intermediates.
  • Stability Tests : Monitor via TLC/HPLC every 6 months; discard if decomposition >5% .

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